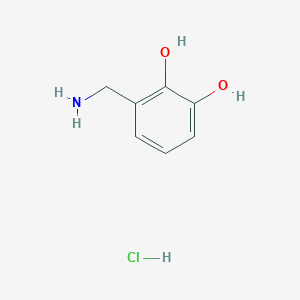

3-(Aminomethyl)benzene-1,2-diol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)benzene-1,2-diol hydrochloride is a benzene compound . It is also known by its CAS number: 1194-90-7 .

Molecular Structure Analysis

The molecular weight of this compound is 175.61 . Its molecular formula is C7H10ClNO2 . The InChI code is 1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is likely involved in various organic reactions due to the presence of the amine and hydroxyl groups .Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 185-186 degrees Celsius . It should be stored in a dry place at room temperature .Scientific Research Applications

Polymer-Supported Organolanthanide Hydroamination Catalysts

Research on polymer-supported organolanthanide hydroamination catalysts utilizes a series of amino-functionalized polystyrene resins, including aminomethylated polystyrenes. These materials are crucial for efficient homogeneous intramolecular hydroamination/cyclization processes. This study emphasizes the use of aminomethyl groups in catalyst immobilization on polymer supports, highlighting the compound's role in facilitating reactions in material science and synthetic chemistry (Zhao & Marks, 2006).

Structural and Solvent Influence on Chemical Properties

A comprehensive study analyzed the structural, wavefunctional, electronic, and excited state properties of a closely related compound, emphasizing the impact of solvent atmosphere on its properties. This research provides insights into the chemical behavior of similar compounds in various solvents, underpinning the significance of structural analysis for understanding the reactivity and interactions of complex organic molecules (Julie et al., 2021).

Enantioselective Synthesis and Catalysis

The compound has been referenced in studies focusing on enantioselective synthesis, where benzene-1,2-diol derivatives react with various catalysts to produce chiral molecules. This research underscores the importance of 3-(Aminomethyl)benzene-1,2-diol hydrochloride in the synthesis of complex, biologically active molecules, showcasing its application in developing pharmaceuticals and fine chemicals (Labrosse, Lhoste, & Sinou, 2000).

Antimicrobial and Antifungal Agents

Another application involves the synthesis of derivatives for evaluating their antimicrobial and antifungal activities. Compounds structurally related to 3-(Aminomethyl)benzene-1,2-diol have shown promising results against various microorganisms, highlighting the potential of these derivatives in medicinal chemistry and pharmaceutical research (Narayana et al., 2006).

Mechanism of Action

Target of Action

It is known that similar compounds can target proteins like biphenyl-2,3-diol 1,2-dioxygenase .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that similar compounds, such as dopamine, are derivatives of the amino acid tyrosine and are involved in several biochemical pathways .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Properties

IUPAC Name |

3-(aminomethyl)benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOXFKPQIFVGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-90-7 |

Source

|

| Record name | 3-(aminomethyl)benzene-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)